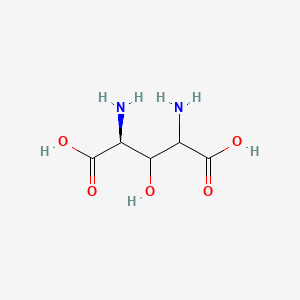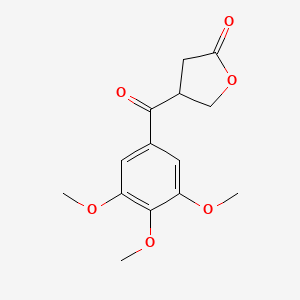
1,2-Naphthalenedione, 3-bromo-4-(1-oxopentyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Naphthalenedione, 3-bromo-4-(1-oxopentyl)- is an organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and are found in various natural sources. This particular compound is characterized by the presence of a bromine atom and a 1-oxopentyl group attached to the naphthalenedione core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Naphthalenedione, 3-bromo-4-(1-oxopentyl)- typically involves the bromination of 1,2-naphthoquinone followed by the introduction of the 1-oxopentyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
The introduction of the 1-oxopentyl group can be accomplished through a Friedel-Crafts acylation reaction. This involves the reaction of the brominated naphthoquinone with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of 1,2-Naphthalenedione, 3-bromo-4-(1-oxopentyl)- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Naphthalenedione, 3-bromo-4-(1-oxopentyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: Higher oxidation state derivatives of naphthoquinone.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Naphthalenedione, 3-bromo-4-(1-oxopentyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Naphthalenedione, 3-bromo-4-(1-oxopentyl)- involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and proteins involved in oxidative stress and inflammation. For example, it has been shown to promote the expansion of CD8+ T cells and limit the development of Th1 and Th17 cells, thereby alleviating symptoms of autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone derivative with similar chemical properties.
2-Bromo-1,4-Naphthoquinone: Another brominated naphthoquinone with different substitution patterns.
3-Methyl-1,2-Naphthoquinone: A methyl-substituted naphthoquinone with distinct biological activities.
Uniqueness
1,2-Naphthalenedione, 3-bromo-4-(1-oxopentyl)- is unique due to the presence of both a bromine atom and a 1-oxopentyl group, which confer specific chemical reactivity and biological activity. Its ability to modulate immune responses and potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
CAS No. |
61983-05-9 |
|---|---|
Molecular Formula |
C15H13BrO3 |
Molecular Weight |
321.16 g/mol |
IUPAC Name |
3-bromo-4-pentanoylnaphthalene-1,2-dione |
InChI |
InChI=1S/C15H13BrO3/c1-2-3-8-11(17)12-9-6-4-5-7-10(9)14(18)15(19)13(12)16/h4-7H,2-3,8H2,1H3 |
InChI Key |
BZEYSAQUDDPIAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=C(C(=O)C(=O)C2=CC=CC=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Bromo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline](/img/structure/B14557169.png)



![2-[(2-Methylacryloyl)oxy]cyclohexyl decanoate](/img/structure/B14557194.png)



methylidene}-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14557231.png)


